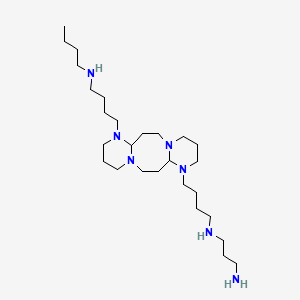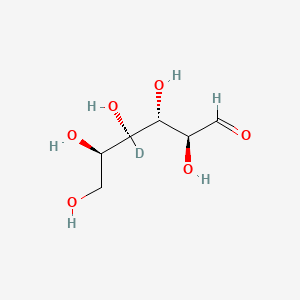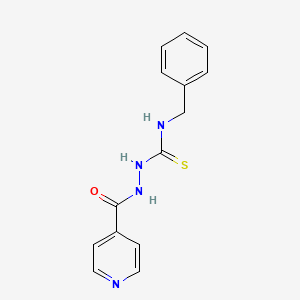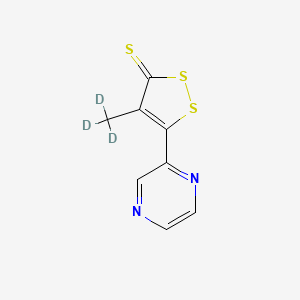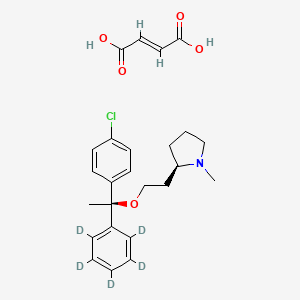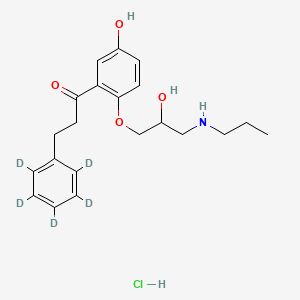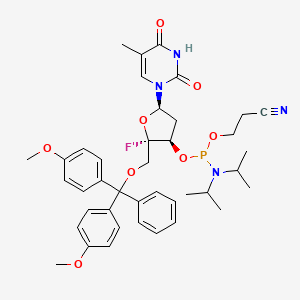
DMTr-4'-F-5-Me-U-CED phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DMTr-4’-F-5-Me-U-CED phosphoramidite involves multiple steps, starting from the base nucleosideThe reaction conditions often involve the use of organic solvents such as dichloromethane and acetonitrile, and reagents like diisopropylamine and tetrazole .
Industrial Production Methods
Industrial production of DMTr-4’-F-5-Me-U-CED phosphoramidite follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesizers and stringent quality control measures to ensure consistency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
DMTr-4’-F-5-Me-U-CED phosphoramidite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphotriesters.
Reduction: Reduction reactions can be used to remove protective groups.
Substitution: Nucleophilic substitution reactions are common in the synthesis of oligonucleotides.
Common Reagents and Conditions
Oxidation: Iodine in the presence of water and pyridine is commonly used.
Reduction: Thiol reagents like dithiothreitol (DTT) are used for deprotection.
Substitution: Tetrazole is often used as an activator in substitution reactions.
Major Products Formed
The major products formed from these reactions are modified oligonucleotides, which are used in various research applications .
Aplicaciones Científicas De Investigación
DMTr-4’-F-5-Me-U-CED phosphoramidite is widely used in scientific research, including:
Chemistry: It is used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and structures.
Biology: The compound is used in the labeling of oligonucleotides for various biological assays, including fluorescence in situ hybridization (FISH) and polymerase chain reaction (PCR).
Medicine: Modified oligonucleotides synthesized using this compound are used in the development of therapeutic agents, including antisense oligonucleotides and small interfering RNAs (siRNAs).
Industry: The compound is used in the production of diagnostic kits and research reagents.
Mecanismo De Acción
DMTr-4’-F-5-Me-U-CED phosphoramidite exerts its effects by incorporating into oligonucleotides during synthesisThe molecular targets and pathways involved include the interaction with complementary nucleic acid sequences, leading to the formation of stable duplexes or triplexes .
Comparación Con Compuestos Similares
Similar Compounds
DMTr-4’-F-U-CED-TBDMS phosphoramidite: Used for RNA structure elucidation.
DMTr-4’-Me-U-CED-TBDMS phosphoramidite: Utilized in RNA therapeutic research.
DMTr-4’-CF3-5-Me-U-CED phosphoramidite: Employed in oligonucleotide labeling for RNA research.
Uniqueness
DMTr-4’-F-5-Me-U-CED phosphoramidite is unique due to its specific modifications, including fluorination and methylation, which provide enhanced stability and binding properties compared to other similar compounds. These modifications make it particularly useful in applications requiring high specificity and stability .
Propiedades
Fórmula molecular |
C40H48FN4O8P |
|---|---|
Peso molecular |
762.8 g/mol |
Nombre IUPAC |
3-[[(2S,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H48FN4O8P/c1-27(2)45(28(3)4)54(51-23-11-22-42)53-35-24-36(44-25-29(5)37(46)43-38(44)47)52-39(35,41)26-50-40(30-12-9-8-10-13-30,31-14-18-33(48-6)19-15-31)32-16-20-34(49-7)21-17-32/h8-10,12-21,25,27-28,35-36H,11,23-24,26H2,1-7H3,(H,43,46,47)/t35-,36-,39-,54?/m1/s1 |
Clave InChI |
GBZVFAZSDXDPCT-OLOZLZFKSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@](O2)(COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)F)OP(N(C(C)C)C(C)C)OCCC#N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)(COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)F)OP(N(C(C)C)C(C)C)OCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




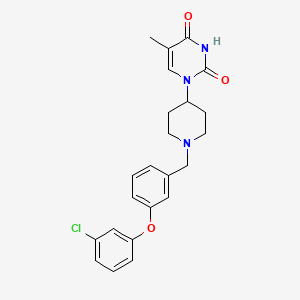
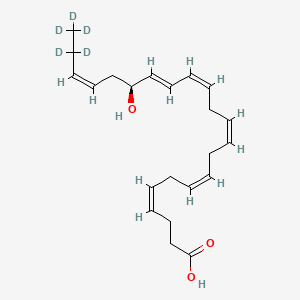
![4-[6-fluoro-2-[(4-methoxyphenyl)methyl]-1H-benzimidazol-5-yl]morpholine](/img/structure/B12413618.png)
